3-Prop-2-ynylpyrrolidine-2,5-dione
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Overview
Description
3-Prop-2-ynylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C₇H₇NO₂. It is a derivative of pyrrolidine-2,5-dione, featuring a prop-2-ynyl group at the third position of the pyrrolidine ring.
Mechanism of Action
Target of Action
The primary target of 3-Prop-2-ynylpyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
This compound acts as a reversible inhibitor of the P450 aromatase enzyme .
Biochemical Pathways
The inhibition of the P450 aromatase enzyme by this compound affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that rely on these hormones.
Result of Action
The inhibition of the P450 aromatase enzyme by this compound can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-Prop-2-ynylpyrrolidine-2,5-dione has been reported to show some reversible activity against the human placental P450 aromatase enzyme . This enzyme is crucial in the biosynthesis of estrogens, and its inhibition can have significant effects on various biochemical reactions.
Cellular Effects
Given its potential as an aromatase inhibitor, it could influence cell function by altering the levels of estrogens, which are key regulators of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the P450 aromatase enzyme . It is believed to bind to this enzyme and inhibit its activity, thereby preventing the conversion of androgens to estrogens .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynylpyrrolidine-2,5-dione typically involves the alkylation of pyrrolidine-2,5-dione with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-ynylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-ynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Prop-2-ynylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and other biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Prop-2-enylpyrrolidine-2,5-dione: Similar in structure but with a prop-2-enyl group instead of a prop-2-ynyl group.
3-(4′-Aminophenyl)pyrrolidine-2,5-dione: Known for its inhibitory activity on P450 aromatase.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the third position.
Uniqueness
3-Prop-2-ynylpyrrolidine-2,5-dione is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-prop-2-ynylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROOFLIFWTVIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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